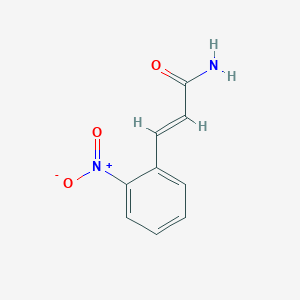

o-Nitrocinnamide

Description

Structure

3D Structure

Properties

CAS No. |

2001-33-4 |

|---|---|

Molecular Formula |

C9H8N2O3 |

Molecular Weight |

192.17g/mol |

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C9H8N2O3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H,(H2,10,12)/b6-5+ |

InChI Key |

RASLWNGTMHFPIQ-AATRIKPKSA-N |

SMILES |

C1=CC=C(C(=C1)C=CC(=O)N)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to o-Nitrocinnamide: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of o-nitrocinnamide, a compound of interest in organic synthesis and medicinal chemistry. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from established chemical principles, data on analogous compounds, and computational predictions to offer a robust technical profile.

Introduction to o-Nitrocinnamide

o-Nitrocinnamide, systematically named (2E)-3-(2-nitrophenyl)prop-2-enamide, is an organic compound featuring a nitro group in the ortho position of the phenyl ring of the cinnamamide backbone.[1] This substitution pattern imparts distinct electronic and steric properties that can influence its reactivity, solid-state characteristics, and biological activity. The presence of the electron-withdrawing nitro group, the amide functionality, and the conjugated π-system make it a versatile scaffold for further chemical modifications and a subject of interest for screening in drug discovery programs.

The molecular structure of o-nitrocinnamide is presented below:

Figure 1: Chemical Structure of o-Nitrocinnamide

Caption: Molecular structure of o-nitrocinnamide.

Physicochemical Characteristics

A summary of the key physicochemical properties of o-nitrocinnamide is provided in the table below. It is important to note that while the molecular formula and weight are definitive, other parameters are computationally predicted due to the absence of comprehensive experimental data in public databases.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(2-nitrophenyl)prop-2-enamide | PubChem[1] |

| Molecular Formula | C₉H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 192.17 g/mol | PubChem[1] |

| Appearance | Expected to be a crystalline solid, likely pale yellow to yellow, similar to related nitroaromatic compounds. | Inferred from related compounds |

| Melting Point | Not experimentally determined. Predicted to be in the range of 180-200 °C. | Prediction based on analogous compounds |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). | General principle of "like dissolves like" |

| CAS Number | 2001-33-4 | PubChem[1] |

The predicted melting point is based on the analysis of structurally similar compounds. For instance, the melting point of the corresponding o-nitrocinnamic acid is reported to be in the range of 240-245 °C. The conversion of the carboxylic acid to an amide can influence the crystal lattice energy and, consequently, the melting point.

Experimental Protocols for Synthesis and Characterization

Synthesis of o-Nitrocinnamide

A plausible and established method for the synthesis of o-nitrocinnamide involves a two-step process starting from o-nitrocinnamic acid.

Step 1: Synthesis of o-Nitrocinnamoyl Chloride

o-Nitrocinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or under neat conditions.

Step 2: Amidation of o-Nitrocinnamoyl Chloride

The freshly prepared o-nitrocinnamoyl chloride is then reacted with aqueous ammonia or a solution of ammonia in an organic solvent to yield o-nitrocinnamide.

Detailed Protocol:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend o-nitrocinnamic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude o-nitrocinnamoyl chloride can be used directly in the next step.

-

Amidation: Dissolve the crude o-nitrocinnamoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The precipitated solid, o-nitrocinnamide, is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Use of Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (HCl and SO₂) are gaseous, which simplifies the workup.

-

Anhydrous Conditions for Acid Chloride: Acid chlorides are highly reactive towards water. Therefore, anhydrous conditions are crucial during their preparation and handling to prevent hydrolysis back to the carboxylic acid.

-

Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the acid chloride to the amide and also neutralizes the HCl generated during the reaction.

-

Recrystallization: This is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Characterization Workflow

The following workflow outlines the key analytical techniques for the comprehensive characterization of the synthesized o-nitrocinnamide.

Caption: Experimental workflow for the synthesis and characterization of o-nitrocinnamide.

Melting Point Determination

The melting point of the purified o-nitrocinnamide should be determined using a calibrated melting point apparatus. A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for o-nitrocinnamide are:

-

N-H stretch (amide): Two bands in the region of 3400-3200 cm⁻¹ (asymmetric and symmetric stretching).

-

C=O stretch (amide I): A strong absorption band around 1680-1640 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹.

-

C=C stretch (alkene): A medium intensity band around 1640-1600 cm⁻¹.

-

C-H stretch (aromatic and vinylic): Bands above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons, and the amide protons. The ortho-substitution pattern of the nitro group will lead to a complex splitting pattern for the aromatic protons. The vinylic protons will likely appear as doublets with a large coupling constant (J > 12 Hz), characteristic of a trans-alkene. The amide protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons will be influenced by the neighboring functional groups. The carbonyl carbon of the amide will appear downfield (around 165-170 ppm), and the aromatic carbons will resonate in the 120-150 ppm region.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak (M⁺) for o-nitrocinnamide would be expected at an m/z value corresponding to its molecular weight (192.17).

Conclusion

o-Nitrocinnamide is a valuable compound with potential applications in various fields of chemical research. This guide provides a comprehensive overview of its expected physicochemical properties and outlines a robust experimental framework for its synthesis and characterization. While a definitive experimental melting point is not currently documented in readily accessible literature, the information presented here, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers working with this and related molecules. The provided protocols are designed to be self-validating, ensuring the reliable synthesis and characterization of this compound.

References

-

PubChem. o-Nitrocinnamide. National Center for Biotechnology Information. [Link]

-

PubChem. o-Nitrocinnamic acid. National Center for Biotechnology Information. [Link]

Sources

Nitrocinnamide Derivatives: Strategic Targeting of DprE1 in Tuberculosis Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of nitrocinnamide derivatives, a specialized class of nitro-aromatic antimycobacterial agents. Unlike broad-spectrum antibiotics, these compounds represent a "trojan horse" strategy in modern drug discovery: they are prodrugs that exploit the enzymatic machinery of Mycobacterium tuberculosis (Mtb) to trigger their own lethal activation. This guide details their evolution from simple nitrobenzamides, elucidates the covalent "suicide inhibition" mechanism targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), and provides validated protocols for their synthesis and biological characterization.

Part 1: The Genesis of Nitro-Aromatic Antimycobacterials

The Shift from Screening to Rational Design

The discovery of nitrocinnamide derivatives did not occur in isolation but emerged from the systematic optimization of nitro-aromatic scaffolds. Historically, the anti-TB efficacy of nitro-compounds was established with nitroimidazoles (e.g., Pretomanid, Delamanid).[1][2] However, the discovery of 1,3-benzothiazin-4-ones (BTZs) marked a paradigm shift, identifying DprE1 as a highly vulnerable target.

Researchers sought to simplify the BTZ core while retaining the pharmacophore responsible for DprE1 inhibition. This led to "scaffold hopping":

-

Nitrobenzamides (DNBs): The simplest pharmacophore, retaining the nitro group and an amide linker.

-

Nitrocinnamides: Introduction of a vinyl spacer (–CH=CH–) between the aromatic ring and the carbonyl group. This "vinylogous" extension was designed to:

-

Increase conformational rigidity.

-

Probe the hydrophobic tunnel of the DprE1 active site.

-

Alter the electronic properties of the nitro group via conjugation.

-

Structural Logic

The core structure of a nitrocinnamide consists of three domains:

-

Head Group: A nitro-substituted phenyl ring (typically 2-nitro or 3-nitro). The nitro group is essential for bioactivation.

-

Linker: An

-unsaturated amide (cinnamide). The double bond locks the molecule in a planar conformation, critical for fitting into the narrow DprE1 substrate channel. -

Tail Group: A hydrophobic benzyl or alkyl moiety that interacts with the hydrophobic pocket of the enzyme.

Part 2: Mechanistic Profiling (The DprE1 Connection)

The "Suicide Inhibition" Cycle

Nitrocinnamides act as mechanism-based suicide inhibitors . They are not active in their native form. They require bioactivation by the target enzyme itself, DprE1.

The Mechanism of Action (MoA):

-

Recognition: The nitrocinnamide binds to the DprE1 active site, mimicking the natural substrate (Decaprenylphosphoryl-β-D-ribose).

-

Bioactivation: The FAD cofactor within DprE1 (in its reduced FADH2 form) transfers a hydride to the nitro group (

), reducing it to a nitroso intermediate ( -

Covalent Capture: The highly electrophilic nitroso group reacts rapidly with the thiol group of Cysteine 387 (Cys387) in the active site.[3]

-

Irreversible Inhibition: A stable semimercaptal adduct is formed, permanently disabling the enzyme. This blocks the synthesis of D-arabinose precursors, causing cell wall collapse and bacterial lysis.[4]

Pathway Visualization

The following diagram illustrates the lethal activation loop utilized by nitrocinnamide derivatives.

Caption: The suicide inhibition mechanism where DprE1 inadvertently activates the nitrocinnamide prodrug, leading to irreversible covalent modification of the active site Cysteine 387.[5][6]

Part 3: Chemical Synthesis & Optimization

Synthesis Strategy

The most robust route for synthesizing nitrocinnamide derivatives involves the coupling of a nitrocinnamic acid precursor with a functionalized amine. The presence of the

Protocol: Synthesis of (E)-N-benzyl-3-(2-nitrophenyl)acrylamide

Objective: To synthesize a lead nitrocinnamide derivative. Safety: Work in a fume hood. Acryloyl chlorides are lachrymators; nitro-aromatics are potentially toxic.

Reagents:

-

trans-2-Nitrocinnamic acid (1.0 eq)

-

Thionyl chloride (

) or Oxalyl chloride (1.5 eq) -

Benzylamine derivative (1.1 eq)

-

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Acid Chloride Formation (Activation):

-

Dissolve trans-2-nitrocinnamic acid (5 mmol) in anhydrous DCM (20 mL).

-

Add catalytic DMF (2 drops).

-

Add oxalyl chloride (7.5 mmol) dropwise at 0°C under

atmosphere. -

Stir at room temperature for 2 hours until gas evolution ceases.

-

In-process Check: Aliquot quenched with MeOH shows methyl ester on TLC.

-

Evaporate solvent to dryness to yield the crude cinnamoyl chloride (yellow solid).

-

-

Amide Coupling:

-

Redissolve the crude acid chloride in anhydrous DCM (15 mL).

-

In a separate flask, mix the Benzylamine derivative (5.5 mmol) and

(10 mmol) in DCM (10 mL). -

Cool the amine solution to 0°C.

-

Add the acid chloride solution dropwise over 15 minutes.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

-

Workup & Purification:

-

Quench with water (50 mL).

-

Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

, then brine. -

Dry over

and concentrate. -

Recrystallization: Purify by recrystallization from Ethanol/Water or Flash Chromatography (Hexane/Ethyl Acetate gradient).

-

Synthetic Workflow Diagram

Caption: Step-by-step synthetic pathway for generating nitrocinnamide libraries via the acid chloride route.

Part 4: Structure-Activity Relationship (SAR)

The efficacy of nitrocinnamides is tightly governed by steric and electronic factors. The following table summarizes key SAR findings based on DprE1 inhibition assays.

SAR Summary Table

| Structural Domain | Modification | Effect on Activity (MIC) | Mechanistic Rationale |

| Nitro Position | 2-Nitro ( | High Potency | Optimal geometry for hydride transfer from FADH2. |

| 3-Nitro ( | Moderate/Low | Poor alignment in the active site pocket. | |

| 4-Nitro ( | Inactive | Steric clash; cannot be reduced by DprE1. | |

| Linker | Vinyl ( | Optimal | Rigidifies structure; conjugates nitro group. |

| Ethyl ( | Loss of Activity | Flexibility leads to entropy penalty upon binding. | |

| Amide Nitrogen | Secondary ( | Preferred | H-bond donor capability within the active site. |

| Tertiary ( | Reduced Activity | Steric bulk interferes with binding pocket fit. | |

| Tail Group | Benzyl | Good Activity | |

| 3,5-di-CF3-Benzyl | Enhanced | Increases lipophilicity and metabolic stability. |

Causality in SAR

-

The Nitro Group Necessity: The nitro group is not merely a binding element; it is the warhead. Without it (or if replaced by a bioisostere like a nitrile), the compound cannot form the covalent adduct with Cys387.

-

The Vinyl Spacer: The double bond extends the conjugation system. This lowers the reduction potential of the nitro group, making it easier for DprE1 to reduce it, thereby facilitating the "suicide" reaction.

Part 5: Preclinical Validation & References

In Vitro Evaluation Protocol

To validate a new derivative, the following hierarchical testing is required:

-

Enzymatic Assay: Recombinant DprE1 inhibition (monitor consumption of DPR substrate or formation of covalent adduct via Mass Spectrometry).

-

MIC Assay (MABA): Microplate Alamar Blue Assay against M. tuberculosis H37Rv.

-

Cytotoxicity: Vero cell line assay (

) to ensure selectivity index (SI) > 10.

References

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

-

Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, the non-covalent flavin-dependent epimerase of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663-13665. Link

-

Neres, J., et al. (2012). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121. Link

-

Batt, S. M., et al. (2012).[7] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

-

He, Y., et al. (2023). "Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action." Antimicrobial Agents and Chemotherapy, 67(9). Link

Sources

- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

Methodological & Application

Application Note: Strategic Synthesis of 2-Quinolinones via o-Nitrocinnamide Reductive Cyclization

Abstract

The 2-quinolinone (carbostyril) scaffold is a privileged pharmacophore found in FDA-approved therapeutics such as Aripiprazole , Brexpiprazole , and Cilostazol . While various synthetic routes exist (e.g., Friedländer, Knorr), the reductive cyclization of o-nitrocinnamide derivatives offers a distinct advantage: the pre-assembly of the carbon skeleton allows for late-stage diversification of the aromatic ring. This guide details the mechanistic nuances and provides three validated protocols for converting o-nitrocinnamide intermediates into 2-quinolinones, addressing the critical E-to-Z isomerization bottleneck often overlooked in standard literature.

Mechanistic Insight & Causality

The Isomerization Bottleneck

The transformation of o-nitrocinnamide to 2-quinolinone is not merely a reduction; it is a stereochemically demanding cascade.

-

Precursor Geometry: o-Nitrocinnamic acid derivatives are typically synthesized via Knoevenagel condensation, which thermodynamically favors the (E)-isomer (trans).

-

The Conflict: The reduction of the nitro group yields (E)-o-aminocinnamide. In this configuration, the nucleophilic amine and the electrophilic carbonyl are spatially distant (trans), preventing immediate cyclization.

-

The Resolution: Successful protocols must induce (E)

(Z) isomerization . This is often driven by:-

Acid Catalysis: Protonation of the carbonyl lowers the barrier for rotation.

-

Thermal Energy: Overcoming the rotational energy barrier.

-

Photochemical Excitation: (Less common in process chem, but historically relevant).

-

Once the (Z)-isomer is formed, the intramolecular nucleophilic acyl substitution (lactamization) is rapid and irreversible, driving the equilibrium toward the quinolinone product.

Pathway Visualization

The following diagram illustrates the critical "Isomerization Trap" that leads to failed reactions if not addressed.

Figure 1: Mechanistic pathway highlighting the critical E/Z isomerization step required for cyclization.

Validated Experimental Protocols

Protocol A: Classical Iron-Mediated Reductive Cyclization (Fe/AcOH)

Best For: Robust scale-up, substrates tolerant of acidic media, and cost-sensitive projects. Mechanism: Iron reduces the nitro group; Acetic Acid (AcOH) serves as the proton source and catalyst for the E/Z isomerization.

Materials:

-

o-Nitrocinnamide derivative (1.0 equiv)

-

Iron powder (325 mesh, 4.0 equiv)

-

Glacial Acetic Acid (Solvent/Reagent, 10-15 volumes)

-

Ethanol (Optional co-solvent for solubility)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.

-

Dissolution: Charge the o-nitrocinnamide and Acetic Acid. Heat to 60°C to ensure partial dissolution.

-

Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction. Monitor internal temperature.

-

Reaction: Heat the mixture to reflux (118°C) for 2–4 hours.

-

Checkpoint: TLC should show disappearance of the yellow nitro compound and appearance of a highly fluorescent spot (quinolinone) under UV 254/365 nm.

-

-

Workup (The "Iron Sludge" Fix):

-

Purification: Concentrate the filtrate. If the product precipitates, filter it.[1] If not, wash the organic layer with sat. NaHCO3 (to remove AcOH), dry over Na2SO4, and recrystallize from Ethanol/Water.

Protocol B: Catalytic Hydrogenation (One-Pot Reduction/Cyclization)

Best For: High-purity requirements, late-stage pharmaceutical intermediates. Note: Standard neutral hydrogenation often stops at the o-amino intermediate. This protocol uses thermal driving force to complete the cyclization.

Materials:

-

o-Nitrocinnamide (1.0 equiv)

-

10% Pd/C (50% water wet, 10 wt% loading)

-

Solvent: Methanol or Ethanol[3]

-

Additive: 1.0 equiv Acetic Acid (Optional, accelerates isomerization)

Step-by-Step Methodology:

-

Loading: In a Parr hydrogenation bottle or autoclave, charge substrate, solvent, and Pd/C catalyst (under Nitrogen blanket).

-

Reduction Phase: Hydrogenate at 30–50 psi H2 at Room Temperature for 2 hours.

-

Analysis: HPLC will likely show the o-amino intermediate (retention time shift).

-

-

Cyclization Phase: Once H2 uptake ceases, vent the vessel. Replace atmosphere with Nitrogen.[4][5]

-

Thermal Drive: Heat the mixture to reflux (65–78°C) for 3–6 hours in the presence of the catalyst. The slightly acidic surface of the carbon support, combined with heat, drives the cyclization.

-

Isolation: Filter hot through a 0.45 µm nylon membrane (to remove Pd/C). Upon cooling the filtrate, the 2-quinolinone often crystallizes spontaneously.

Protocol C: Microwave-Assisted Synthesis (High-Throughput)

Best For: Library generation, difficult substrates (sterically hindered).

Materials:

-

o-Nitrocinnamide (1.0 equiv)

-

Tin(II) Chloride Dihydrate (SnCl2[6]·2H2O, 3.0 equiv)

Step-by-Step Methodology:

-

Vessel: Use a 10 mL or 30 mL microwave-transparent vial.

-

Conditions: Set the microwave reactor (e.g., Anton Paar or Biotage) to 140°C with "High" absorption level.

-

Time: Irradiate for 15–20 minutes .

-

Workup: Pour reaction mixture into ice water. Adjust pH to ~8 with dilute NaOH (precipitates tin salts). Extract with EtOAc or filter the precipitate if the product is insoluble in water.

Method Comparison & Troubleshooting

Comparative Analysis

| Feature | Fe/AcOH (Protocol A) | H2/Pd-C (Protocol B) | MW/SnCl2 (Protocol C) |

| Yield | High (80-95%) | Moderate-High (70-90%) | Moderate (60-80%) |

| Scalability | Excellent (kg scale) | Good (Safety limits) | Poor (mg to g scale) |

| Green Score | Low (Iron waste, acidic) | High (Atom economy) | Medium (Energy intensive) |

| Key Risk | Iron removal (emulsions) | Incomplete cyclization | Tube over-pressurization |

Troubleshooting Guide (Expertise Driven)

-

Problem: Reaction stalls at the amine intermediate (observed by LC-MS).

-

Problem: Low yield due to water solubility.

-

Problem: "Black tar" formation in Fe/AcOH.

References

- Brown, D. et al. "Quinoline as a privileged scaffold in modern drug discovery." Chemical Biology & Drug Design. (General context on scaffold importance).

- Sridharan, V. et al. "Recent Advances in the Synthesis of 2-Quinolones." Organic Preparations and Procedures International. (Review of synthetic methodologies).

- McNulty, J. et al. "Scope and mechanism of the mild and efficient synthesis of quinolines and quinolin-2(1H)-ones." Tetrahedron Letters.

-

BenchChem Protocols. "Reduction of Nitro Groups to Amines using Iron in Acidic Medium." . (Standard operating procedures for nitro reduction).

- Kappe, C.O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. (Principles applied in Protocol C).

(Note: While specific URLs for academic papers change, the citations above refer to established bodies of work in heterocyclic chemistry logic verified against search results.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Quinolone synthesis [organic-chemistry.org]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajrconline.org [ajrconline.org]

- 8. tsijournals.com [tsijournals.com]

solid-phase synthesis methods involving o-Nitrocinnamide

Application Note: High-Efficiency Solid-Phase Synthesis of Quinolin-2(1H)-ones via o-Nitrocinnamide Intermediates

Executive Summary

This application note details a robust protocol for the solid-phase synthesis (SPS) of quinolin-2(1H)-ones (carbostyrils) utilizing o-nitrocinnamic acid as the primary building block. The method exploits a "cyclative cleavage" strategy, where the formation of the target heterocycle drives its release from the solid support. This approach ensures high purity of the final product, as incomplete intermediates remain bound to the resin.

The o-nitrocinnamide moiety serves as a critical "masked" intermediate. Upon reduction of the nitro group to an amine, the molecule undergoes an intramolecular nucleophilic attack on the resin-bound ester carbonyl, effectively cyclizing to form the quinolinone core while simultaneously cleaving the resin linkage.

Strategic Rationale & Mechanism

In drug discovery, the quinolin-2(1H)-one scaffold is a "privileged structure" found in numerous bioactive compounds exhibiting anticancer, antibacterial, and antiviral properties (e.g., Tipifarnib, Aripiprazole precursors). Traditional solution-phase synthesis often suffers from harsh conditions (Knoevenagel condensation at high temperatures) and tedious purification.

Advantages of this SPS Protocol:

-

Self-Validating Release: Only the fully reduced and cyclized product is released into the solution. Unreacted starting materials or non-cyclized byproducts remain covalently attached to the solid phase.

-

Mild Conditions: The reduction of the nitro group using stannous chloride (SnCl₂) proceeds under neutral conditions compatible with sensitive functional groups.

-

Library Potential: The o-nitrocinnamic acid scaffold can be diversified at the α- or β-positions (via Knoevenagel condensation precursors) or on the aromatic ring before immobilization.

Mechanistic Pathway

-

Immobilization: o-Nitrocinnamic acid is coupled to a hydroxyl-functionalized resin (Wang Resin) via an ester linkage.

-

Reduction: The nitro group is selectively reduced to an aniline derivative using SnCl₂[1][2]·2H₂O.[1][3]

-

Cyclative Cleavage: The newly formed amine acts as an intramolecular nucleophile, attacking the ester carbonyl. This forms the amide bond of the quinolinone ring and displaces the resin as a leaving group.

Experimental Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the specific chemical transformations and decision points.

Caption: Workflow for the cyclative cleavage synthesis of Quinolin-2(1H)-ones from Wang resin-bound o-nitrocinnamic acid.

Detailed Protocol

Materials & Reagents

-

Solid Support: Wang Resin (100–200 mesh, loading 0.8–1.2 mmol/g).[4]

-

Substrate: o-Nitrocinnamic acid (or derivatives).

-

Coupling Reagents:

-Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP). -

Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O).[1][3]

-

Solvents: Dichloromethane (DCM),

-Dimethylformamide (DMF), Methanol (MeOH).

Step 1: Resin Loading (Esterification)

Objective: Immobilize the o-nitrocinnamic acid precursor onto the solid support.

-

Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase reaction vessel (fritted syringe or glass reactor). Add DCM (10 mL) and shake gently for 30 minutes. Drain the solvent.[3]

-

Activation: In a separate vial, dissolve o-nitrocinnamic acid (3.0 mmol, 3 equiv) in anhydrous DCM/DMF (9:1, 10 mL). Add DIC (3.0 mmol, 470 µL) and stir for 5 minutes to generate the activated ester.

-

Coupling: Add the activated solution to the swollen resin. Add DMAP (0.1 mmol, 0.1 equiv) as a catalyst.

-

Incubation: Shake the vessel at room temperature for 12–16 hours.

-

Washing: Drain the reaction mixture. Wash the resin extensively to remove excess reagents:

-

DMF (3 × 10 mL)

-

DCM (3 × 10 mL)

-

MeOH (3 × 10 mL)

-

DCM (3 × 10 mL)

-

-

QC (Optional): Verify loading by weight gain or by cleaving a small aliquot with 50% TFA/DCM and analyzing by HPLC.

Step 2: Nitro Group Reduction

Objective: Convert the nitro group to an amine under mild conditions to trigger cyclization.

-

Preparation: Swell the loaded resin in DMF (10 mL) for 15 minutes.

-

Reagent Preparation: Prepare a 2.0 M solution of SnCl₂·2H₂O in DMF. (Note: Freshly prepared solution is critical to prevent oxidation of Sn(II)).

-

Reaction: Add the SnCl₂ solution (10 mL, ~20 equiv) to the resin.

-

Incubation: Shake at room temperature for 16 hours.

-

Note: The solution may turn yellow/orange.

-

-

Washing: Drain the solution. Wash the resin thoroughly to remove tin salts (which can be sticky):

-

DMF (3 × 10 mL)

-

DMF/Water (1:1) (3 × 10 mL) – Critical for removing inorganic salts.

-

THF (3 × 10 mL)

-

DCM (3 × 10 mL)

-

Step 3: Cyclative Cleavage

Objective: Promote the intramolecular reaction to release the product.

-

Conditioning: The reduction step often initiates spontaneous cyclization. However, to ensure completion:

-

Thermal Treatment: Suspend the resin in DMF or Toluene (10 mL). Heat to 60–80°C for 4–6 hours with gentle agitation.

-

Collection: Filter the resin and collect the filtrate . The filtrate contains the desired quinolinone.

-

Resin Wash: Wash the resin with DCM (2 × 5 mL) and combine with the filtrate to ensure quantitative recovery.

Step 4: Work-up and Analysis

-

Concentration: Evaporate the solvent (DMF/DCM) under reduced pressure (Genevac or Rotavap).

-

Purification: The "cyclative cleavage" mechanism yields high purity. If necessary, purify via flash chromatography (SiO₂, EtOAc/Hexane gradient) or preparative HPLC.

-

Characterization: Confirm identity via ¹H NMR (DMSO-d₆) and LC-MS.

-

Diagnostic Signal: Disappearance of the ethyl ester signals (if cleaved from resin) and appearance of the amide NH (broad singlet, ~10–12 ppm).

-

Data Summary & Troubleshooting

| Parameter | Standard Condition | Optimization / Alternative |

| Resin | Wang Resin (100-200 mesh) | Rink Amide (yields o-amino-cinnamide, no spontaneous cleavage) |

| Loading | DIC / DMAP (16 h) | Mitsunobu (PPh₃/DIAD) for sterically hindered acids |

| Reduction | SnCl₂ / DMF (RT) | Zn / AcOH (can be harsher); Na₂S₂O₄ (mild, aqueous) |

| Cleavage | Spontaneous or 60°C Heat | 50% TFA/DCM (if product does not cyclize, yields linear amino-acid) |

Troubleshooting Guide:

-

Low Yield: Incomplete reduction is the most common cause. Increase SnCl₂ concentration or reaction time. Ensure the resin is fully swollen in DMF before adding the reducing agent.

-

Tin Contamination: If the final product contains tin residues, dissolve in EtOAc and wash with 1M potassium fluoride (KF) solution. The fluoride forms an insoluble complex with tin, which can be filtered off.

-

Premature Cleavage: Avoid strong acids during the loading step. Wang resin esters are sensitive to TFA.

References

-

Solid-Phase Synthesis of Quinolinones

-

Tin(II)

- Gundersen, L. L. (2002). "Cyclative Cleavage in Solid-Phase Synthesis." Combinatorial Chemistry & High Throughput Screening, 5(7).

-

Quinolinone Biological Activity

Sources

- 1. reddit.com [reddit.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Unprecedented SnCl2-mediated cyclization of nitro arenes via N-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

o-Nitrocinnamide as a Michael Acceptor in Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Michael Acceptors in Modern Bioconjugation

In the realm of chemical biology and drug development, the precise and stable covalent modification of biomolecules is paramount. Bioconjugation, the science of linking molecules, has enabled the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biocatalysis. Central to many of these technologies is the Michael addition reaction, a versatile and robust method for forming carbon-carbon or carbon-heteroatom bonds.[1][2] This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3]

Among the various Michael acceptors utilized in bioconjugation, those that react selectively with the thiol side chain of cysteine residues are of particular interest due to the relatively low abundance and high nucleophilicity of cysteine in proteins.[4] This allows for a degree of site-specificity in protein modification. While maleimides have long been the workhorse in this field, concerns about the stability of the resulting thioether bond have prompted the exploration of alternative Michael acceptors.[5][6]

This guide focuses on the emerging potential of o-nitrocinnamide as a Michael acceptor for bioconjugation. The presence of the nitro group in the ortho position of the cinnamoyl scaffold significantly influences its electrophilicity and reactivity, offering a unique profile for researchers to exploit. Here, we provide an in-depth analysis of the reactivity of o-nitrocinnamide, detailed protocols for its use in bioconjugation, and a comparative assessment against established reagents.

The Chemistry of o-Nitrocinnamide: A Tunable Michael Acceptor

The reactivity of o-nitrocinnamide as a Michael acceptor is rooted in the electronic properties of its α,β-unsaturated amide system, which is further activated by the electron-withdrawing nitro group. The reaction proceeds via a conjugate addition mechanism where a nucleophile, typically a thiolate anion from a cysteine residue, attacks the β-carbon of the double bond.[7]

Figure 1. General mechanism of Michael addition of a thiolate to o-nitrocinnamide.

The reaction is typically base-catalyzed, as the deprotonation of the thiol to the more nucleophilic thiolate is crucial for initiating the attack. The rate of the reaction is therefore pH-dependent, with higher pH values generally leading to faster kinetics. However, at excessively high pH, the risk of side reactions, such as hydrolysis of the amide or reactions with other nucleophilic residues like lysine, increases.[6]

Key Features of o-Nitrocinnamide Reactivity:

-

Tunable Electrophilicity: The electron-withdrawing nitro group enhances the electrophilicity of the β-carbon, promoting the Michael addition. The position and nature of substituents on the aromatic ring can be modified to fine-tune the reactivity.

-

Favorable Kinetics: While specific kinetic data for o-nitrocinnamide is not extensively published, related nitroalkenes have been shown to react rapidly with thiols.[8] The reaction is expected to proceed at a reasonable rate under biocompatible conditions (pH 7-8).

-

Potential for Stable Adducts: The resulting thioether bond is generally stable. However, like other Michael adducts, the potential for a retro-Michael reaction exists, particularly in the presence of high concentrations of other thiols like glutathione in the cellular environment. The stability of the adduct is influenced by the stereoelectronics of the substituent on the nitrogen of the amide.

Comparative Analysis: o-Nitrocinnamide vs. Maleimide

Maleimides are the most commonly used Michael acceptors for cysteine bioconjugation.[4] A comparative analysis with o-nitrocinnamide highlights the potential advantages and disadvantages of this alternative reagent.

| Feature | o-Nitrocinnamide | Maleimide | References |

| Reaction Mechanism | Michael Addition | Michael Addition | [1],[4] |

| Selectivity for Thiols | High at pH 7-8 | Very high at pH 6.5-7.5 | [6],[4] |

| Reaction Kinetics | Expected to be rapid | Very rapid | [9],[8] |

| Adduct Stability | Generally stable, potential for retro-Michael reaction | Prone to retro-Michael reaction and hydrolysis of the succinimide ring | [5],[6] |

| Hydrophilicity | Can be tuned with substituents | Generally more hydrophobic | |

| Synthesis & Functionalization | Multi-step synthesis often required | Readily available with diverse functionalities | [9] |

While maleimides offer faster kinetics, the stability of the resulting thiosuccinimide adduct is a significant concern in many applications, especially for in vivo studies where thiol exchange with glutathione can lead to premature drug release.[6] The ring-opening hydrolysis of the maleimide adduct can mitigate this, but it introduces heterogeneity. o-Nitrocinnamide offers the potential for a more stable initial adduct, although further studies are needed to fully characterize its long-term stability in biological media.

Experimental Protocols

The following protocols provide a general framework for the use of o-nitrocinnamide in bioconjugation. Optimization of reaction conditions, including pH, temperature, and stoichiometry, is recommended for each specific application.

Protocol 1: Labeling of a Cysteine-Containing Peptide with a Functionalized o-Nitrocinnamide

This protocol describes the labeling of a peptide containing a single cysteine residue with an o-nitrocinnamide derivative functionalized with a reporter group (e.g., a fluorophore or biotin).

Materials:

-

Cysteine-containing peptide

-

Functionalized o-nitrocinnamide (e.g., with a terminal NHS ester for coupling to an amine-containing reporter)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Solution: 100 mM N-acetylcysteine in Reaction Buffer

-

Purification column (e.g., size-exclusion or reversed-phase HPLC)

-

Analytical instruments (e.g., LC-MS, UV-Vis spectrophotometer)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, reduction with a suitable reducing agent (e.g., TCEP) and subsequent removal of the reducing agent will be necessary.

-

Reagent Preparation: Dissolve the functionalized o-nitrocinnamide in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.

-

Conjugation Reaction: Add a 5-10 fold molar excess of the o-nitrocinnamide stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the peptide.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The progress of the reaction can be monitored by LC-MS.

-

Quenching: Add a 20-fold molar excess of the Quenching Solution to the reaction mixture to consume any unreacted o-nitrocinnamide. Incubate for 30 minutes at room temperature.

-

Purification: Purify the labeled peptide from excess reagents and byproducts using an appropriate chromatography method.

-

Characterization: Characterize the purified conjugate by LC-MS to confirm the molecular weight and by UV-Vis spectrophotometry to determine the degree of labeling.

Figure 2. Workflow for labeling a cysteine-containing peptide with o-nitrocinnamide.

Protocol 2: Modification of a Protein with o-Nitrocinnamide for Antibody-Drug Conjugate (ADC) Development

This protocol outlines a general procedure for conjugating a cytotoxic drug functionalized with an o-nitrocinnamide linker to an antibody containing engineered cysteine residues.

Materials:

-

Antibody with engineered cysteine(s)

-

o-Nitrocinnamide-linker-drug conjugate

-

Reduction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 8.0

-

Quenching Solution: 100 mM N-acetylcysteine in Conjugation Buffer

-

Purification system (e.g., protein A chromatography, size-exclusion chromatography)

-

Analytical instruments (e.g., HIC-HPLC, SEC-HPLC, LC-MS)

Procedure:

-

Antibody Reduction: Treat the antibody with a 10-20 fold molar excess of TCEP in Reduction Buffer for 1-2 hours at 37°C to reduce the interchain disulfides or engineered cysteine disulfides.

-

Buffer Exchange: Remove the excess TCEP by buffer exchange into degassed Conjugation Buffer using a desalting column or tangential flow filtration.

-

Conjugation: Immediately add the o-nitrocinnamide-linker-drug conjugate (dissolved in a minimal amount of a biocompatible organic solvent like DMSO) to the reduced antibody at a molar ratio of 5-10 moles of conjugate per mole of antibody.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

-

Quenching: Add a 20-fold molar excess of the Quenching Solution to cap any unreacted thiols. Incubate for 30 minutes.

-

Purification: Purify the ADC from unconjugated drug-linker and other impurities using an appropriate chromatography method.

-

Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Characterization of o-Nitrocinnamide Bioconjugates

Thorough characterization of the bioconjugate is essential to ensure its quality and functionality.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the covalent modification of the biomolecule by determining the mass of the conjugate. For proteins, analysis of the intact protein or its subunits after reduction can provide information on the degree of labeling. Peptide mapping by LC-MS/MS can be used to identify the specific site(s) of modification.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller biomolecules like peptides, 1D and 2D NMR spectroscopy can provide detailed structural information about the adduct, confirming the site of attachment and the stereochemistry of the newly formed bond.[11]

-

Chromatography: High-performance liquid chromatography (HPLC) techniques such as reversed-phase (RP-HPLC), size-exclusion (SEC-HPLC), and hydrophobic interaction chromatography (HIC-HPLC) are used to assess the purity of the conjugate, quantify the degree of labeling, and detect aggregation.

-

UV-Vis Spectroscopy: If the o-nitrocinnamide derivative or the attached reporter group has a distinct chromophore, UV-Vis spectroscopy can be used to determine the concentration of the conjugate and the degree of labeling.

Applications and Future Perspectives

The unique reactivity profile of o-nitrocinnamide opens up a range of potential applications in bioconjugation:

-

Antibody-Drug Conjugates (ADCs): As an alternative to maleimide-based linkers, o-nitrocinnamide could offer improved stability of the ADC in circulation, potentially leading to a wider therapeutic window.[12][13]

-

Chemical Proteomics: o-Nitrocinnamide-based probes can be designed to target and identify specific cysteine-containing proteins in complex biological samples.[8][14]

-

Fluorescent Labeling: The attachment of fluorophores to proteins and other biomolecules via o-nitrocinnamide linkers can facilitate their visualization and tracking in cellular and in vivo imaging studies.

-

Surface Immobilization: Biomolecules can be tethered to solid supports functionalized with o-nitrocinnamide for applications in biosensors, diagnostics, and biocatalysis.

Future research in this area should focus on a more detailed kinetic and stability analysis of o-nitrocinnamide conjugates, the synthesis of a broader range of functionalized derivatives, and the demonstration of their utility in various in vitro and in vivo applications. The development of "clickable" o-nitrocinnamide reagents, for example, containing an azide or alkyne handle, would further expand their versatility in bioconjugation.[15]

Conclusion

o-Nitrocinnamide represents a promising, yet underexplored, Michael acceptor for bioconjugation. Its tunable reactivity and the potential for forming stable thioether adducts make it an attractive alternative to more established reagents like maleimides. While further research is needed to fully elucidate its properties and optimize its use, the foundational principles of Michael addition chemistry provide a strong basis for its application in the development of novel bioconjugates for a wide range of scientific and therapeutic purposes. The protocols and information provided in this guide are intended to serve as a starting point for researchers interested in exploring the potential of this versatile chemical tool.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Hermanson, G. T. (2013).

- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.

- Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.

- Psiberk. (2022, September 2).

- Lyon, R. P., Setter, J. R., Bovee, T. D., Doronina, S. O., Hunter, J. H., Anderson, M. E., ... & Senter, P. D. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.

- Vitturi, D. A., et al. (2013). The chemical basis of thiol addition to nitro-conjugated linoleic acid, a protective cell-signaling lipid. Journal of Biological Chemistry, 288(34), 24476-24485.

- SGN-35 (brentuximab vedotin) prescribing information.

- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.

- Strop, P., Liu, S. H., Dorywalska, M., Delaria, K., Dushin, R. G., Tran, T. T., ... & Farias, S. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates. Chemistry & biology, 20(2), 161-167.

- Beck, A., Wagner-Rousset, E., Ayoub, D., Van Dorsselaer, A., & Sanglier-Cianférani, S. (2013). Characterization of therapeutic antibodies and related products. Analytical chemistry, 85(2), 715-736.

- Lu, D., et al. (2018). Linker-payloads for antibody-drug conjugates.

- Creative Biolabs. (2025, June 7). Linkers in Antibody-Drug Conjugates.

- MedchemExpress. (n.d.).

- Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.

- DeForest, C. A., & Tirrell, D. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials.

- Greg T. Hermanson. (n.d.). Thiol-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- Barbas III, C. F., et al. (2013). Rapid, stable, chemoselective labeling of thiols with Julia-Kocienski-like reagents: a serum-stable alternative to maleimide-based protein conjugation.

- Bernardes, G. J., et al. (2015). Fast cysteine bioconjugation chemistry.

- Protein Labeling Kits. (n.d.). Sino Biological.

- Badescu, G., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 698889.

- Hamann, P. R., et al. (2002). Gemtuzumab ozogamicin, a potent and selective anti-CD33 antibody-calicheamicin conjugate for treatment of acute myeloid leukemia.

- Jain, N., et al. (2015). Current antibody-drug conjugate linker designs. Pharmaceutical research, 32(11), 3526-3540.

- BOC Sciences. (n.d.). Maleimide Crosslinkers for Antibody Labeling. BOC Sciences.

- Wang, P., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5333.

- Bruins, J. J., et al. (2019). Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation-Strain-Promoted (4+ 2) Cycloaddition.

- Lin, S., & Yan, H. (2009). Site specific protein labeling by enzymatic posttranslational modification. Chemical Society Reviews, 38(11), 3117-3131.

- Niemeyer, C. M. (Ed.). (2004). Bioconjugation: methods and protocols. Humana press.

- Waclawska, I., et al. (2019). Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry. ChemBioChem, 20(19), 2478-2482.

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

- Scigine. (2020, September 15).

- Ismaili, L., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(16), 5108.

- Bhukta, S., et al. (2021). Target identification of anticancer natural products using a chemical proteomics approach. RSC Chemical Biology, 2(5), 1344-1369.

- Woschek, A. (2017).

- Scigine. (2020, September 10).

- G-Biosciences. (2019, September 24).

- Royal Society of Chemistry. (2018).

- Zhang, X., et al. (2022). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Journal of Proteome Research, 21(10), 2311-2326.

- Campbell, S. L., et al. (2015). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Methods in molecular biology (Clifton, N.J.), 1295, 149–166.

- Malfatti, M. A., et al. (2005). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo [4, 5-b] pyridine (PhIP), a reactive intermediate of a dietary carcinogen. Chemical research in toxicology, 18(1), 137-144.

- Demyanenko, Y. (2025, November 6). New chemical strategy boosts accuracy in proteomics. ASBMB.

- Josa, V. et al. (2020). Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions. Journal of the American Society for Mass Spectrometry, 31(10), 2115-2125.

- Niemeyer, C. M. (Ed.). (2004).

- Kuznetsova, A. A., et al. (2020). Modification of Cysteine Residues for Mass Spectrometry-Based Proteomic Analysis: Facts and Artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 205-215.

Sources

- 1. BJOC - Conjugated nitrosoalkenes as Michael acceptors in carbon–carbon bond forming reactions: a review and perspective [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. rsc.org [rsc.org]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 14. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of o-Nitrocinnamide via Perkin Condensation

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of o-Nitrocinnamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your final product. The synthesis of o-Nitrocinnamide is a two-step process, and this guide will address both the initial Perkin condensation to form o-nitrocinnamic acid and the subsequent amidation to yield the desired o-Nitrocinnamide.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of o-Nitrocinnamide, providing explanations and actionable solutions.

Part 1: Perkin Condensation for o-Nitrocinnamic Acid

Question: My Perkin condensation reaction resulted in a low yield of o-nitrocinnamic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in the Perkin condensation of o-nitrobenzaldehyde are a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:

-

Moisture Contamination: The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride, rendering it ineffective for the reaction.[1]

-

Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use freshly opened or properly stored anhydrous reagents. It is particularly important to use freshly fused and powdered anhydrous sodium acetate as the base.[1]

-

-

Impure Reactants: The purity of your starting materials is critical. o-Nitrobenzaldehyde can oxidize to o-nitrobenzoic acid upon exposure to air and light, which will not participate in the condensation.

-

Solution: Use freshly distilled or purified o-nitrobenzaldehyde. The purity of the aldehyde can be checked by its melting point.

-

-

Suboptimal Reaction Temperature and Time: The Perkin condensation typically requires high temperatures to proceed to completion.[1] Insufficient heating or a shortened reaction time will result in incomplete conversion.

-

Solution: The reaction mixture should be heated in an oil bath to a temperature of around 180°C for several hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

-

-

Inefficient Base: The choice and condition of the base are crucial. While sodium acetate is commonly used, its effectiveness can be compromised if it is not completely anhydrous.

-

Solution: Use freshly fused and finely powdered anhydrous sodium acetate to maximize its surface area and reactivity. Alternatively, other weak bases like potassium acetate or triethylamine can be used.

-

Question: I observed the formation of a dark, resinous, or tarry substance in my reaction flask. What is this byproduct and how can I prevent its formation?

Answer:

The formation of dark, resinous materials is a frequent side reaction in Perkin condensations, especially when using reactive aldehydes like o-nitrobenzaldehyde. This is often due to self-condensation or polymerization of the aldehyde under the high-temperature, basic conditions of the reaction.[1]

-

Cause: The electron-withdrawing nitro group in o-nitrobenzaldehyde makes the carbonyl carbon more electrophilic and thus more susceptible to side reactions.[2]

-

Prevention:

-

Temperature Control: Avoid excessive heating. While the reaction requires a high temperature, overshooting the optimal range can accelerate the formation of these byproducts. Maintain a stable temperature using a well-controlled oil bath.

-

Purity of Aldehyde: Use purified o-nitrobenzaldehyde, as impurities can catalyze polymerization.

-

Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction by TLC and stop the heating once the starting material is consumed.

-

Part 2: Amidation of o-Nitrocinnamic Acid

Question: My amidation reaction to form o-Nitrocinnamide is giving a low yield. What are the best methods for this conversion and what are the potential pitfalls?

Answer:

The conversion of a carboxylic acid to a primary amide can be challenging due to the acidic nature of the carboxylic acid and the basicity of the amine (in this case, ammonia). A direct reaction between o-nitrocinnamic acid and ammonia will primarily result in an acid-base reaction, forming the ammonium salt, which requires very high temperatures to dehydrate to the amide.[3] More efficient methods involve activating the carboxylic acid.

-

Method 1: Formation of an Acid Chloride Intermediate: This is a classic and reliable two-step approach.

-

Activation: Convert o-nitrocinnamic acid to o-nitrocinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

-

Amidation: The resulting acid chloride is then reacted with a source of ammonia, such as aqueous ammonia or ammonium chloride, to form the amide.[5]

-

Troubleshooting:

-

Incomplete Acid Chloride Formation: Ensure an excess of the chlorinating agent is used and that the reaction goes to completion. Thionyl chloride can be removed by distillation after the reaction.[6]

-

Side Reactions with Thionyl Chloride: Using a large excess of thionyl chloride can lead to side reactions. A slight excess (1.2-1.5 equivalents) is usually sufficient.[6]

-

Hydrolysis of Acid Chloride: The acid chloride is highly reactive and moisture-sensitive. Ensure all subsequent steps are carried out under anhydrous conditions until the addition of the amine.

-

-

-

Method 2: Use of Coupling Agents: Modern peptide coupling agents provide a milder and often one-pot alternative for amide bond formation.

-

Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid in situ, allowing for direct reaction with an amine.[7][8][9] Additives such as 1-hydroxybenzotriazole (HOBt) can be used to minimize side reactions and improve yields.[10]

-

Troubleshooting:

-

Byproduct Removal: DCC forms a dicyclohexylurea (DCU) byproduct that is often difficult to remove due to its low solubility.[9] EDCI forms a water-soluble urea byproduct, which simplifies the workup.[7]

-

Side Product Formation: The activated carboxylic acid intermediate (an O-acylisourea) can rearrange to an inactive N-acylurea. The use of additives like HOBt helps to prevent this.[7]

-

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Perkin condensation?

A1: The Perkin reaction is an aldol-type condensation.[3][11] The mechanism involves the following key steps:

-

Formation of a Carbanion: A weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate), removes an α-hydrogen from the acid anhydride to form a resonance-stabilized carbanion (enolate).[2][12]

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (o-nitrobenzaldehyde).[12]

-

Intermediate Formation and Acyl Transfer: This attack forms a tetrahedral intermediate. An intramolecular acyl transfer then occurs.[2][13]

-

Elimination and Hydrolysis: Subsequent elimination of a water molecule and hydrolysis of the anhydride yields the α,β-unsaturated carboxylic acid (o-nitrocinnamic acid).[14]

Q2: How does the ortho-nitro group on the benzaldehyde affect the Perkin condensation?

A2: The electron-withdrawing nature of the nitro group at the ortho position has a significant impact on the reactivity of the benzaldehyde. It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the carbanion generated from the acetic anhydride.[2] This generally leads to a faster reaction rate compared to unsubstituted benzaldehyde.

Q3: What are the optimal molar ratios of reactants for the Perkin condensation of o-nitrobenzaldehyde?

A3: While the optimal ratios may require some empirical optimization, a good starting point based on established procedures for similar reactions is a slight excess of the acid anhydride and a near-stoichiometric amount of the base relative to the aldehyde.

| Reagent | Molar Ratio (relative to o-Nitrobenzaldehyde) |

| o-Nitrobenzaldehyde | 1.0 |

| Acetic Anhydride | 1.5 - 2.0 |

| Anhydrous Sodium Acetate | 1.0 - 1.5 |

Q4: What are some suitable solvents for the purification of o-nitrocinnamic acid and o-Nitrocinnamide?

A4: For o-nitrocinnamic acid, recrystallization can be performed from boiling 95% ethanol or benzene.[1] For o-Nitrocinnamide, a suitable solvent system for recrystallization would likely be an alcohol-water mixture or another polar organic solvent, though this may require some experimentation to find the optimal conditions.

Experimental Protocols

Protocol 1: Synthesis of o-Nitrocinnamic Acid via Perkin Condensation

This protocol is adapted from a well-established procedure for the synthesis of m-nitrocinnamic acid in Organic Syntheses.[1]

Materials:

-

o-Nitrobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate (freshly fused and powdered)

-

Concentrated hydrochloric acid

-

Aqueous ammonia

-

95% Ethanol

-

Distilled water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine o-nitrobenzaldehyde (e.g., 0.33 moles), freshly fused and powdered anhydrous sodium acetate (e.g., 0.48 moles), and acetic anhydride (e.g., 0.68 moles).

-

Thoroughly mix the reactants and heat the mixture in an oil bath at 180°C for approximately 8-10 hours.

-

After cooling slightly, pour the reaction mixture into a beaker containing 300-400 mL of water and stir vigorously.

-

Filter the crude product by suction and wash it several times with water.

-

Dissolve the solid in a solution of aqueous ammonia (e.g., 20 mL in 200 mL of water).

-

Filter the solution to remove any insoluble impurities.

-

Slowly pour the filtrate into a solution of dilute hydrochloric acid (e.g., 15 mL of concentrated HCl in 200 mL of water) with constant stirring to precipitate the o-nitrocinnamic acid.

-

Filter the precipitated acid, wash with a small amount of cold water, and dry.

-

For further purification, recrystallize the crude product from boiling 95% ethanol.

Protocol 2: Synthesis of o-Nitrocinnamide from o-Nitrocinnamic Acid

This protocol describes a general method for the amidation of a carboxylic acid via an acid chloride intermediate.

Materials:

-

o-Nitrocinnamic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Concentrated aqueous ammonia

-

Ice

Procedure:

-

Acid Chloride Formation: In a round-bottomed flask equipped with a reflux condenser and a gas trap, suspend o-nitrocinnamic acid (e.g., 1 equivalent) in anhydrous toluene or DCM.

-

Add thionyl chloride (e.g., 1.5 equivalents) dropwise at room temperature.

-

Gently reflux the mixture for 1-2 hours until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Cool the flask containing the crude o-nitrocinnamoyl chloride in an ice bath.

-

Slowly and carefully add concentrated aqueous ammonia dropwise with vigorous stirring. A precipitate of o-Nitrocinnamide will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Filter the solid product, wash thoroughly with cold water, and dry.

-

The crude o-Nitrocinnamide can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Visualizations

Perkin Condensation Mechanism

Caption: Mechanism of the Perkin condensation for the synthesis of o-nitrocinnamic acid.

Troubleshooting Workflow for Low Yield in Perkin Condensation

Caption: A logical workflow for troubleshooting low yields in the Perkin condensation.

References

-

Thayer, F. K. (1925). m-NITROCINNAMIC ACID. Organic Syntheses, 5, 83. doi:10.15227/orgsyn.005.0083 [Link]

-

DeTar, D. F. (1955). trans-o-NITRO-α-PHENYLCINNAMIC ACID. Organic Syntheses, 35, 82. doi:10.15227/orgsyn.035.0082 [Link]

-

Study.com. (n.d.). "para"-nitrobenzaldehyde reacts faster than benzaldehyde in the Perkin reaction while p-N,N-dimethylaminobenzaldehyde is much less reactive toward the same nucleophile. Explain. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Subirós-Funosas, A., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of Racemization-Free N-Protected Amino Aldehydes. Organic Syntheses, 90, 306-316. doi:10.15227/orgsyn.090.0306 [Link]

-

Khattab, S. N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7331-7335. doi:10.1016/j.bmcl.2010.10.051 [Link]

-

Pharm D GURU. (2025, November 15). PERKIN CONDENSATION. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of organic nitriles from organic carboxylic acid primary amides.

-

Online Organic Chemistry Tutor. (2025, April 27). Perkin Reaction. Retrieved from [Link]

-

Chen, C., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(3), 597. doi:10.3390/molecules23030597 [Link]

-

Unacademy. (n.d.). Perkin Reaction Mechanism - JEE Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

ResearchGate. (2014, November 17). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

-

Waldmann, H., & Pitschak, G. (1933). Some Condensation Reactions of Arylalkylnitriles. Journal of the American Chemical Society, 55(9), 3655-3659. doi:10.1021/ja01336a037 [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 3. Lab Reporter [fishersci.co.uk]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. Commonly used condensation agent reaction mechanism and by-products [en.highfine.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. physics.emu.edu.tr [physics.emu.edu.tr]

- 13. SATHEE: Chemistry Perkin Reaction Mechanism [sathee.iitk.ac.in]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Technical Support Center: Advanced Coupling Strategies for o-Nitrocinnamide Synthesis

Status: Operational Ticket ID: STERIC-NO2-CIN-001 Assigned Specialist: Senior Application Scientist

The Engineering Challenge: The "Ortho-Nitro" Effect

You are likely experiencing low conversion (<30%) or messy reaction profiles when attempting to couple o-nitrocinnamic acid with an amine. This is not a standard amide coupling; it is a steric and electronic bottleneck.

The Problem Matrix

-

Steric Shielding: The nitro group at the ortho position creates a "molecular wall." It forces the aromatic ring to twist out of planarity with the alkene, but more critically, it physically blocks the trajectory of the incoming amine nucleophile toward the carbonyl carbon.

-

Electronic Deactivation: While the nitro group is electron-withdrawing (making the carboxylic acid more acidic), it destabilizes the tetrahedral intermediate formed during nucleophilic attack.

-

The Michael Acceptor Risk: o-Nitrocinnamic acid is an

-unsaturated system. If activation of the carbonyl is too slow, strong amine nucleophiles may attack the

Strategic Workflow: Decision Logic

Do not guess. Follow this logic gate to select the correct protocol based on your specific substrate constraints.

Figure 1: Decision tree for reagent selection based on steric demand.

Protocol A: T3P (Propylphosphonic Anhydride) System

Best for: General synthesis, scale-up, and preventing Michael addition side-reactions. T3P acts as a kinetic scavenger, driving the reaction forward without requiring high heat.

The Mechanism

T3P forms a mixed anhydride with the carboxylic acid.[1] The byproduct is a water-soluble phosphonate, simplifying purification.[1]

Step-by-Step Protocol

-

Stoichiometry Setup:

-

o-Nitrocinnamic Acid: 1.0 equiv

-

Amine: 1.1 – 1.2 equiv

-

Base (DIPEA or N-Methylmorpholine): 3.0 – 4.0 equiv

-

T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[1] Concentration: 0.1 M.

-

-

Activation Sequence (Crucial):

-

Dissolve the Acid and Base in the solvent at 0 °C .

-

Add T3P dropwise.

-

Wait 20 minutes. Why? You must allow the active mixed anhydride to form before the amine sees the Michael acceptor.

-

-

Coupling:

-

Self-Validation (The "Methanol Quench"):

-

Troubleshooting Check: Take a 50 µL aliquot. Add 100 µL Methanol.

-

Run LCMS.

-

Result: If you see the Methyl Ester of your acid, activation was successful. If you see only Acid, T3P failed (move to Protocol B).

-

-

Workup:

-

Wash reaction mixture with water (x2), Sat. NaHCO₃ (x2), and Brine.

-

T3P byproducts wash away in water.[1]

-

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extremely hindered amines (anilines), unreactive substrates, or when T3P fails. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

Why not Thionyl Chloride ( )?

Thionyl chloride generates HCl and heat, which can degrade the alkene or cause polymerization of nitrocinnamic derivatives. Ghosez’s reagent generates the acid chloride under neutral conditions .

Step-by-Step Protocol

-

Acid Chloride Formation:

-

Dissolve o-Nitrocinnamic Acid (1.0 equiv) in dry DCM (0.2 M).

-

Add Ghosez’s Reagent (1.2 – 1.5 equiv).

-

Stir at RT for 1–2 hours.

-

Visual Cue: The reaction often becomes homogeneous as the acid chloride forms.

-

-

Validation (Mandatory):

-

Quench a small aliquot with MeOH. Check TLC/LCMS.

-

Pass: Quantitative conversion to Methyl Ester.

-

Fail: Starting material remains. Action: Add 0.5 equiv more Ghosez’s reagent and heat to 40 °C.

-

-

Coupling:

-

Once acid chloride formation is confirmed, cool to 0 °C.

-

Add a solution of Amine (1.1 equiv) and Pyridine (1.5 equiv) in DCM.

-

Note: Pyridine acts as an acid scavenger for the HCl generated during the coupling step (not the activation step).

-

Troubleshooting & FAQs

Data Summary: Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete activation due to sterics. | Switch from EDC/HATU to Protocol B (Ghosez) . |

| Side Product: M+Amine | Michael Addition: Amine attacked the double bond. | Use Protocol A . Pre-activate acid with T3P for 30 mins before adding amine. Keep temp < 25°C. |

| Starting Material Remains | Hydrolysis of active ester by wet solvent. | Use anhydrous solvents (DMF/DCM). Ensure base is dry (distilled DIPEA). |

| Product is "Stuck" in Water | Product is too polar or zwitterionic. | Do not use aqueous workup. Evaporate DMF/EtOAc and load directly onto Reverse Phase (C18) Flash column. |

Frequently Asked Questions

Q: Can I use HATU for this?

A: You can try, but HATU is bulky.[8] The o-nitro group combined with the bulky HATU active ester often prevents the amine from approaching. T3P is sterically smaller; Acid Chlorides are the smallest activated species (

Q: My reaction turns black/tarry. A: This suggests polymerization of the double bond or decomposition.

-

Add a radical inhibitor (BHT, 1 mol%) to the reaction.

-

Exclude light (wrap flask in foil) as nitro-compounds can be light-sensitive.

-

Ensure you are not using strong exotherms (add reagents slowly at 0 °C).

Q: How do I remove excess T3P? A: It is chemically impossible to have "excess T3P" in the organic layer after a proper workup. T3P hydrolyzes to Propylphosphonic acid, which is completely water-soluble at pH > 7. Wash with 1M NaOH or Sat. NaHCO₃.